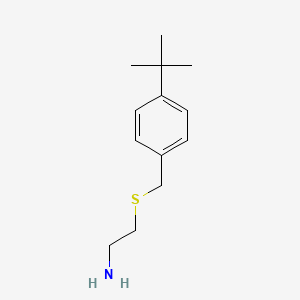

2-(4-tert-Butylbenzylthio)ethylamine

Descripción

Contextualization within Organosulfur and Amine Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to both biological systems and synthetic chemistry. jmchemsci.comtaylorandfrancis.com The thioether group (C-S-C) in 2-(4-tert-Butylbenzylthio)ethylamine places it firmly within this class of molecules. Thioethers are known for their distinct reactivity, often serving as versatile intermediates in organic synthesis. wikipedia.org

Amines, on the other hand, are organic derivatives of ammonia (B1221849) and are characterized by the presence of a nitrogen atom with a lone pair of electrons. The ethylamine (B1201723) moiety in the target compound imparts basicity and nucleophilicity, which are characteristic features of primary amines. wikipedia.org The study of this compound, therefore, lies at the intersection of these two major branches of organic chemistry.

Significance of Thioether and Ethanamine Moieties in Organic Synthesis

The thioether and ethylamine functional groups are of considerable importance in the design and synthesis of complex organic molecules.

Thioether Moiety: The sulfur atom in a thioether is a good nucleophile, allowing it to participate in a variety of reactions, including alkylation and oxidation. youtube.commasterorganicchemistry.com The formation of the thioether bond itself is a robust and widely used transformation in organic synthesis, often achieved through the reaction of a thiol with an alkyl halide. arkat-usa.org Benzyl (B1604629) thioethers, in particular, are valuable synthetic intermediates. arkat-usa.orgrsc.orgorganic-chemistry.org

Ethanamine Moiety: The primary amine group is a key functional handle for a vast array of chemical modifications. It can act as a nucleophile in substitution and addition reactions, and its basicity allows for salt formation. wikipedia.orgchemcess.com Ethylamine and its derivatives are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. safrole.com

The presence of both these moieties in 2-(4-tert-Butylbenzylthio)ethylamine suggests its potential as a bifunctional building block in the construction of more complex molecular architectures.

Overview of Research Trajectories and Academic Relevance

While specific research exclusively focused on 2-(4-tert-Butylbenzylthio)ethylamine is not extensively documented, the academic relevance of this compound can be inferred from the broad interest in molecules containing both thioether and amine functionalities. Such compounds are often explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. frontiersin.orgontosight.ai

Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships. The tert-butyl group on the benzyl ring of the target molecule is a common feature in medicinal chemistry, often introduced to enhance lipophilicity or to provide steric bulk that can influence binding to biological targets. Therefore, potential research trajectories for 2-(4-tert-Butylbenzylthio)ethylamine could include its investigation as a scaffold for the development of new bioactive agents.

Data Tables

Table 1: General Properties of Thioether and Amine Functional Groups

| Property | Thioether (R-S-R') | Primary Amine (R-NH2) |

| Geometry | Bent | Trigonal pyramidal |

| Hybridization of Heteroatom | sp³ | sp³ |

| Basicity | Weakly basic | Basic |

| Nucleophilicity | Good nucleophile | Good nucleophile |

| Common Reactions | Alkylation, Oxidation to sulfoxides and sulfones | Acylation, Alkylation, Salt formation |

Table 2: Representative Research Findings on Related Compounds

| Compound Class | Research Focus | Key Findings |

| Benzyl Thioethers | Synthetic Methodology | Development of efficient catalytic methods for C-S bond formation. rsc.orgorganic-chemistry.org |

| Ethylamine Derivatives | Medicinal Chemistry | Exploration of antimicrobial, anti-inflammatory, and antioxidant activities. ontosight.ai |

| Organosulfur Compounds | Bio-organic Chemistry | Investigation of their role in biological systems and as potential therapeutic agents. jmchemsci.comfrontiersin.org |

Propiedades

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NS/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14/h4-7H,8-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKKHWPAUNSIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Approaches to the Ethanamine Moiety

The formation of the 2-aminoethyl group attached to the sulfur atom is a critical step in the synthesis. Several classical and modern organic chemistry reactions can be employed to introduce this functional group.

Nucleophilic Substitution Pathways for Amine Formation

One of the most direct methods for forming the C-N bond in the ethanamine moiety is through nucleophilic substitution. This typically involves the reaction of a suitable nitrogen nucleophile with an electrophilic two-carbon synthon that is already attached to the 4-tert-butylbenzylthio group.

A plausible route involves the use of S-(4-tert-butylbenzyl)-2-haloethanethiol as a precursor. For instance, S-(4-tert-butylbenzyl)-2-chloroethanethiol could be reacted with a source of ammonia (B1221849), such as a solution of ammonia in an alcohol, or with other nitrogen nucleophiles like sodium azide (B81097) followed by reduction. The reaction with ammonia would directly yield the target primary amine, though it can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Alternatively, the Gabriel synthesis offers a more controlled method to introduce the primary amine. This would involve reacting S-(4-tert-butylbenzyl)-2-bromoethanethiol with potassium phthalimide (B116566). The resulting N-substituted phthalimide can then be hydrolyzed, commonly with hydrazine, to release the desired primary amine, 2-(4-tert-Butylbenzylthio)ethylamine, free from the byproducts of multiple alkylations.

Another common nucleophilic substitution strategy involves the direct alkylation of cysteamine (B1669678) (2-aminoethanethiol) with 4-tert-butylbenzyl chloride. In this approach, the thiol group of cysteamine acts as the nucleophile, attacking the benzylic carbon of 4-tert-butylbenzyl chloride to form the thioether bond. This method is efficient for creating the core structure of the target molecule.

| Reactants | Reagents/Conditions | Product | Notes |

| S-(4-tert-butylbenzyl)-2-chloroethanethiol, Ammonia | Alcoholic solution, heat | 2-(4-tert-Butylbenzylthio)ethylamine | Potential for over-alkylation. |

| S-(4-tert-butylbenzyl)-2-bromoethanethiol, Potassium phthalimide | DMF, heat; then Hydrazine | 2-(4-tert-Butylbenzylthio)ethylamine | Gabriel synthesis, avoids over-alkylation. |

| Cysteamine, 4-tert-Butylbenzyl chloride | Base (e.g., NaOH, NaOEt), solvent (e.g., ethanol) | 2-(4-tert-Butylbenzylthio)ethylamine | Direct formation of the thioether bond. |

Reductive Amination Protocols

Reductive amination is a versatile method for forming amines from carbonyl compounds. nih.gov This two-step, one-pot process involves the reaction of a ketone or aldehyde with ammonia or a primary amine to form an imine or enamine, which is then reduced to the corresponding amine. organic-chemistry.org For the synthesis of 2-(4-tert-Butylbenzylthio)ethylamine, a suitable precursor would be (4-tert-butylbenzylthio)acetaldehyde.

The reaction would proceed by treating (4-tert-butylbenzylthio)acetaldehyde with ammonia to form the intermediate imine. This imine is then reduced in situ to the primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting aldehyde. organic-chemistry.org More environmentally friendly methods utilizing catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can also be employed. nih.gov A key advantage of reductive amination is the reduced likelihood of over-alkylation compared to direct alkylation with ammonia. nih.gov

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| (4-tert-butylbenzylthio)acetaldehyde | Ammonia | Sodium cyanoborohydride (NaBH3CN) | 2-(4-tert-Butylbenzylthio)ethylamine |

| (4-tert-butylbenzylthio)acetaldehyde | Ammonia | Sodium triacetoxyborohydride (NaBH(OAc)3) | 2-(4-tert-Butylbenzylthio)ethylamine |

| (4-tert-butylbenzylthio)acetaldehyde | Ammonia | H2, Pd/C or Raney Nickel | 2-(4-tert-Butylbenzylthio)ethylamine |

Reduction of Nitrile Precursors to Primary Amines

The reduction of a nitrile to a primary amine is a robust and widely used transformation in organic synthesis. This approach would involve the preparation of (4-tert-butylbenzylthio)acetonitrile as a key intermediate. This nitrile can then be reduced to the target amine, 2-(4-tert-Butylbenzylthio)ethylamine.

Several methods are available for the reduction of nitriles. Catalytic hydrogenation is a common and efficient method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere. nih.govbme.hu The reaction conditions, such as pressure and temperature, can be adjusted to optimize the reaction rate and yield.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum-amine complexes. Borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), can also be employed for this transformation. These methods are highly effective and provide good yields of the primary amine. researchgate.net

| Nitrile Precursor | Reducing Agent/Catalyst | Solvent | Product |

| (4-tert-butylbenzylthio)acetonitrile | H2, Raney Nickel | Ethanol/Ammonia | 2-(4-tert-Butylbenzylthio)ethylamine |

| (4-tert-butylbenzylthio)acetonitrile | H2, Pd/C | Acidic or basic media | 2-(4-tert-Butylbenzylthio)ethylamine |

| (4-tert-butylbenzylthio)acetonitrile | Lithium aluminum hydride (LiAlH4) | Diethyl ether or THF | 2-(4-tert-Butylbenzylthio)ethylamine |

| (4-tert-butylbenzylthio)acetonitrile | Borane-tetrahydrofuran (BH3·THF) | THF | 2-(4-tert-Butylbenzylthio)ethylamine |

Approaches to the tert-Butylbenzylthio Moiety

The construction of the sulfur-containing part of the molecule is equally important. This involves the formation of the thioether bond and the synthesis of the necessary 4-tert-butylbenzyl precursors.

Thioether Bond Formation Reactions

The formation of the thioether linkage is a cornerstone of this synthesis. A common and effective method is the reaction of a thiol with an alkyl halide, a variation of the Williamson ether synthesis. google.com In the context of synthesizing 2-(4-tert-Butylbenzylthio)ethylamine, this can be achieved in two principal ways.

The first approach involves reacting 4-tert-butylbenzyl mercaptan with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, in the presence of a base. The base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the 2-haloethylamine.

The second, and often more practical, approach is the reaction of 4-tert-butylbenzyl chloride with cysteamine (2-aminoethanethiol). In this case, the thiol group of cysteamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-tert-butylbenzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and to facilitate the deprotonation of the thiol. This method has the advantage of directly introducing the desired ethanamine moiety. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. sciensage.info

| Thiol/Thiolate Source | Alkyl Halide | Base | Product |

| 4-tert-Butylbenzyl mercaptan | 2-Chloroethylamine hydrochloride | Sodium hydroxide | 2-(4-tert-Butylbenzylthio)ethylamine |

| Cysteamine | 4-tert-Butylbenzyl chloride | Sodium ethoxide | 2-(4-tert-Butylbenzylthio)ethylamine |

Synthesis of 4-tert-Butylbenzyl Precursors

The synthesis of the target molecule relies on the availability of suitable 4-tert-butylbenzyl precursors, primarily 4-tert-butylbenzyl chloride and 4-tert-butylbenzaldehyde.

4-tert-Butylbenzyl Chloride: This key intermediate is typically synthesized from 4-tert-butyltoluene (B18130). One common method is the chloromethylation of 4-tert-butyltoluene using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. Another approach involves the radical chlorination of 4-tert-butyltoluene using a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) with a radical initiator. A patent describes a method involving the reaction of tert-butylbenzene (B1681246) with formaldehyde, hydrochloric acid, and formic acid. google.com

4-tert-Butylbenzaldehyde: This aldehyde is a precursor for the reductive amination pathway. It can be prepared by the oxidation of 4-tert-butyltoluene. A variety of oxidizing agents can be used, including manganese dioxide (MnO2) in sulfuric acid. guidechem.com Industrial-scale production often utilizes electrochemical oxidation of 4-tert-butyltoluene. wikipedia.org Other methods include the Sommelet reaction of 4-tert-butylbenzyl chloride with hexamethylenetetramine followed by hydrolysis, or the hydrolysis of 4-tert-butylbenzal halide. google.comgoogle.com A patent also describes the synthesis from benzaldehyde (B42025) and isobutene. patsnap.com

| Precursor | Starting Material | Key Reagents | Notes |

| 4-tert-Butylbenzyl chloride | 4-tert-Butyltoluene | Formaldehyde, HCl, ZnCl2 | Chloromethylation |

| 4-tert-Butylbenzyl chloride | tert-Butylbenzene | Formaldehyde, HCl, Formic acid | Patent literature method google.com |

| 4-tert-Butylbenzaldehyde | 4-tert-Butyltoluene | Manganese dioxide (MnO2), H2SO4 | Chemical oxidation guidechem.com |

| 4-tert-Butylbenzaldehyde | 4-tert-Butyltoluene | Electrochemical oxidation | Industrial method wikipedia.org |

| 4-tert-Butylbenzaldehyde | 4-tert-Butylbenzyl chloride | Hexamethylenetetramine | Sommelet reaction |

Convergent and Divergent Synthetic Routes for the Integrated Structure

A thorough literature search did not yield any specific examples of either convergent or divergent synthetic strategies that have been developed and reported for the synthesis of 2-(4-tert-Butylbenzylthio)ethylamine. While general principles of organic synthesis would allow for the postulation of such routes, no published research is available to substantiate a comparative analysis of these approaches for this particular molecule.

A plausible, though not explicitly documented, linear approach would involve the S-alkylation of cysteamine with 4-tert-butylbenzyl chloride. This straightforward method connects the two primary fragments of the molecule in a single step.

Hypothetical Linear Synthetic Route:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Cysteamine, 4-tert-Butylbenzyl chloride | Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF) | 2-(4-tert-Butylbenzylthio)ethylamine |

This table represents a theoretical pathway and is not based on published experimental data for this specific reaction.

Optimization of Reaction Conditions for Yield and Selectivity

There are no dedicated studies on the optimization of reaction conditions for the synthesis of 2-(4-tert-Butylbenzylthio)ethylamine. General knowledge of S-alkylation reactions suggests that key parameters for optimization would include the choice of base, solvent, reaction temperature, and the molar ratio of reactants. However, without experimental data, a detailed discussion on how these variables affect the yield and selectivity of the formation of 2-(4-tert-Butylbenzylthio)ethylamine is not possible.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Primary Amine Functionality

The primary amine group is a key site of reactivity, participating in a range of acid-base and nucleophilic reactions.

Table 1: Estimated Acid-Base Properties

| Functional Group | Property | Estimated Value |

|---|---|---|

| Primary Amine | Basicity (pKb) | ~3-5 |

The nucleophilic nature of the primary amine allows it to readily undergo acylation and sulfonamidation reactions.

Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, the amine nitrogen attacks the electrophilic carbonyl carbon. mdpi.com This nucleophilic acyl substitution results in the formation of a stable amide bond. For instance, reaction with acetyl chloride would yield N-(2-(4-tert-butylbenzylthio)ethyl)acetamide. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). youtube.com Thioesters can also serve as acylating agents for amines. youtube.com

Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base leads to the formation of a sulfonamide. The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is a common method for the protection of primary amines.

Table 2: Representative Acylation and Sulfonamidation Reactions

| Reagent | Product Type | General Structure of Product |

|---|---|---|

| Acetyl chloride | Amide | R-NH-C(O)CH₃ |

| Acetic anhydride (B1165640) | Amide | R-NH-C(O)CH₃ |

Where R represents the 2-(4-tert-butylbenzylthio)ethyl group.

Primary amines, including 2-(4-tert-Butylbenzylthio)ethylamine, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orgyoutube.com

The mechanism proceeds through a hemiaminal intermediate. dtu.dk Protonation of the hydroxyl group of the hemiaminal facilitates its departure as water, leading to the formation of an iminium ion, which is then deprotonated to yield the neutral imine. libretexts.orglibretexts.org The optimal pH for imine formation is typically mildly acidic (around 4-5), as sufficient acid is required to protonate the hydroxyl group of the intermediate, while avoiding excessive protonation of the starting amine, which would render it non-nucleophilic. libretexts.orglibretexts.orguobabylon.edu.iq

Table 3: Products of Condensation with Carbonyl Compounds

| Carbonyl Compound | Product |

|---|---|

| Aldehyde (R'-CHO) | Imine (Schiff Base) |

Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-(4-tert-Butylbenzylthio)ethylamine is governed by the electronic and steric effects of its two substituents: the thioether side chain (-CH₂S(CH₂)₂NH₂) and the para-positioned tert-butyl group. Both substituents influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

Both the alkyl (tert-butyl) and thioether groups are classified as ortho-, para-directing substituents in electrophilic aromatic substitution (EAS). stackexchange.com This directive influence stems from their ability to stabilize the positively charged intermediate, known as an arenium ion or sigma complex, that forms during the reaction mechanism. masterorganicchemistry.com

tert-Butyl Group: As an alkyl group, the tert-butyl substituent activates the ring towards electrophilic attack compared to unsubstituted benzene (B151609). stackexchange.com It directs incoming electrophiles to the positions ortho and para to itself. This is due to its electron-donating inductive effect and, to a lesser extent, hyperconjugation. stackexchange.comquora.com In the case of 2-(4-tert-Butylbenzylthio)ethylamine, the tert-butyl group is at the C4 position, meaning it directs electrophiles to the C3 and C5 positions (ortho to it).

Benzylthioether Group: The sulfur atom of the thioether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.org This electron donation stabilizes the arenium ion when the electrophile attacks at the ortho and para positions. While sulfur is more electronegative than carbon and exerts an electron-withdrawing inductive effect, the resonance effect is dominant in stabilizing the key intermediate, making the group an ortho-, para-director. libretexts.org As the benzylthioether group is at the C1 position, it directs incoming electrophiles to the C2 and C6 positions (ortho to it).

Given that the two directing groups are para to each other, their influences are cooperative. They both activate the same positions on the aromatic ring. Therefore, electrophilic substitution is predicted to occur exclusively at the positions ortho to the original substituents: C2, C3, C5, and C6. The bulky nature of the tert-butyl group may introduce steric hindrance, potentially influencing the ratio of substitution products at the C3 and C5 positions compared to the C2 and C6 positions. libretexts.orgmsu.edu

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -CH₂S(CH₂)₂NH₂ | C1 | Ortho-, Para-Directing (Activating) | Directs to C2, C6 |

| -C(CH₃)₃ | C4 | Ortho-, Para-Directing (Activating) | Directs to C3, C5 |

Substituents can be broadly categorized as either activating or deactivating, which relates to whether they make the aromatic ring more or less reactive than benzene in EAS reactions. libretexts.orglibretexts.org

tert-Butyl Group: Alkyl groups are activating substituents. libretexts.org They donate electron density to the ring through an inductive effect, stabilizing the carbocation intermediate formed during the rate-determining step of EAS. stackexchange.commasterorganicchemistry.com While the tert-butyl group is an activator, it is noted to be slightly less activating than a methyl group (toluene), and its significant steric bulk can hinder attack at the adjacent ortho positions. stackexchange.comlibretexts.org

Thioether Substituent: The thioether group (-SR) is also generally considered an activating group. libretexts.org The activating nature is a result of the sulfur atom's lone pairs participating in resonance with the π-system of the benzene ring. This resonance donation outweighs the inductive electron withdrawal caused by sulfur's electronegativity. libretexts.org This net electron donation enriches the electron density of the ring, making it a more effective nucleophile for attacking the incoming electrophile.

The presence of two activating groups on the ring of 2-(4-tert-Butylbenzylthio)ethylamine makes the molecule significantly more reactive towards electrophiles than unsubstituted benzene.

Elucidation of Reaction Mechanisms and Identification of Reactive Intermediates

The structural features of 2-(4-tert-Butylbenzylthio)ethylamine, particularly the benzylic position and the thioether linkage, allow it to participate in reactions involving several distinct types of reactive intermediates.

The benzylic carbon—the carbon atom attached to both the aromatic ring and the sulfur atom—is a key site for the formation of a carbocation. Benzyl (B1604629) thioethers can undergo reactions that proceed through an Sₙ1-type mechanism, where the formation of a benzylic carbocation is the rate-determining step. nih.govacs.org This intermediate is notably stabilized by two factors:

Resonance with the Aromatic Ring: The positive charge on the benzylic carbon can be delocalized across the aromatic π-system.

Inductive Effect of Substituents: The electron-donating para-tert-butyl group further stabilizes the carbocation. nih.gov

Studies on the synthesis of benzyl thioethers from benzyl alcohols using Lewis acid catalysis or specialized solvents like hexafluoroisopropanol (HFIP) indicate that the reaction proceeds via the in-situ formation of a stabilized benzyl carbocation, which is then attacked by the thiol nucleophile. nih.govacs.orgnih.gov These findings support the potential for 2-(4-tert-Butylbenzylthio)ethylamine to generate a stable 4-tert-butylbenzyl carbocation intermediate upon cleavage of the C-S bond under appropriate acidic or catalytic conditions.

Under strongly basic conditions, a proton can be abstracted from the molecule to form a carbanion. The most likely site for deprotonation is the benzylic position due to the ability of the adjacent aromatic ring to stabilize the resulting negative charge through resonance. Research on carbanions derived from other alkyl benzyl thioethers demonstrates their viability as reactive intermediates, which can subsequently undergo elimination or rearrangement reactions. lookchem.com Gas-phase studies on analogous deprotonated benzyl ethers have shown they can undergo rearrangements, such as the Wittig rearrangement. rsc.orgacs.org This suggests that a benzylic carbanion of 2-(4-tert-Butylbenzylthio)ethylamine could be generated and serve as a key intermediate in base-mediated transformations.

The benzyl thioether moiety can also participate in reactions involving free radical intermediates. The energy of the benzylic C-H bond is relatively low, making it susceptible to hydrogen atom abstraction to form a resonance-stabilized benzylic radical. Similarly, the C-S bond can be involved in radical processes. Mechanistic studies and control experiments in various synthetic methods for preparing benzyl thioethers have provided evidence for radical pathways. researchgate.net For instance, certain copper-catalyzed reactions are proposed to involve a thiyl radical (RS•) intermediate. researchgate.netorganic-chemistry.org Furthermore, electrochemical methods for forming C–S bonds have been developed that proceed via a radical–radical cross-coupling mechanism. rsc.org These examples from the literature indicate that 2-(4-tert-Butylbenzylthio)ethylamine could react via mechanisms involving either a 4-tert-butylbenzyl radical or a thiyl radical derived from the ethylamine (B1201723) side chain.

| Intermediate Type | Formation Site | Stabilizing Factors | Potential Reaction Pathway |

|---|---|---|---|

| Carbocation | Benzylic Carbon | Resonance with aromatic ring; Inductive effect of tert-butyl group | Sₙ1 Substitution |

| Carbanion | Benzylic Carbon | Resonance with aromatic ring | Elimination, Rearrangement |

| Free Radical | Benzylic Carbon (C-H abstraction); C-S bond | Resonance with aromatic ring | Radical coupling, Addition |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of 2-(4-tert-Butylbenzylthio)ethylamine is anticipated to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the presence of adjacent functional groups.

The protons of the tert-butyl group are expected to appear as a sharp singlet around δ 1.3 ppm, integrating to nine protons. The aromatic protons on the benzene (B151609) ring will likely appear in the region of δ 7.2-7.4 ppm. Due to the para-substitution pattern, these protons will present as two distinct doublets, each integrating to two protons.

The methylene protons of the benzyl (B1604629) group (Ar-CH₂-S) are expected to resonate as a singlet at approximately δ 3.7 ppm. The two methylene groups of the ethylamine (B1201723) moiety (-S-CH₂-CH₂-NH₂) will give rise to two distinct triplets. The methylene group adjacent to the sulfur atom is predicted to appear around δ 2.7 ppm, while the methylene group attached to the amino group is expected at approximately δ 2.9 ppm. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Ar-H | ~7.2-7.4 | Two Doublets | 4H |

| Ar-CH₂-S | ~3.7 | Singlet | 2H |

| -S-CH₂- | ~2.7 | Triplet | 2H |

| -CH₂-NH₂ | ~2.9 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-(4-tert-Butylbenzylthio)ethylamine, distinct signals are expected for each unique carbon atom.

The carbon atoms of the tert-butyl group will produce two signals: one for the quaternary carbon at approximately δ 34 ppm and another for the methyl carbons around δ 31 ppm. The aromatic carbons will resonate in the downfield region of δ 125-150 ppm. The substituted aromatic carbons (C-S and C-C(CH₃)₃) will have distinct chemical shifts compared to the unsubstituted carbons.

The benzylic carbon (Ar-CH₂-S) is expected to appear around δ 36 ppm. The carbons of the ethylamine side chain (-S-CH₂-CH₂-NH₂) will be observed at approximately δ 33 ppm and δ 41 ppm for the carbon adjacent to the sulfur and nitrogen atoms, respectively.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~31 |

| -C(CH₃)₃ | ~34 |

| Ar-C | ~125-150 |

| Ar-CH₂-S | ~36 |

| -S-CH₂- | ~33 |

| -CH₂-NH₂ | ~41 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two methylene groups of the ethylamine chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying its conformational isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(4-tert-Butylbenzylthio)ethylamine would display characteristic absorption bands corresponding to the vibrations of its various functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl groups will be observed in the 2850-3100 cm⁻¹ region. The characteristic C-H bending vibrations for the tert-butyl group are expected around 1365-1395 cm⁻¹.

Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is anticipated to appear in the range of 1020-1250 cm⁻¹. The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic and alkyl) | 2850-3100 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-H Bend (tert-butyl) | 1365-1395 |

| C-N Stretch | 1020-1250 |

| C-S Stretch | 600-800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations.

The symmetric C-C stretching of the benzene ring is expected to produce a strong Raman band. The C-S stretching vibrations, which are often weak in the IR spectrum, may show a more prominent band in the Raman spectrum. The symmetric vibrations of the tert-butyl group would also be readily observable. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule, aiding in its structural confirmation and conformational studies.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "2-(4-tert-Butylbenzylthio)ethylamine" through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is expected to undergo a series of characteristic cleavages that provide valuable structural information.

The molecular ion peak (M⁺) for "2-(4-tert-Butylbenzylthio)ethylamine" would confirm its molecular weight. Key fragmentation pathways for this compound are predicted to involve cleavages at the C-C, C-N, C-S, and S-C bonds, influenced by the stability of the resulting fragments. The presence of the ethylamine and the 4-tert-butylbenzylthio moieties dictates the primary fragmentation routes.

Phenethylamine (B48288) derivatives are known to undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and β-cleavage (cleavage of the bond between the α and β carbons from the amine group). A significant fragmentation pathway for phenethylamines involves the loss of ammonia (B1221849) (NH₃) following protonation during electrospray ionization (ESI) nih.gov.

The tert-butyl group typically undergoes fragmentation through the loss of a methyl radical (CH₃•), leading to a stable tertiary carbocation nih.govresearchgate.netresearchgate.net. The benzyl group can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common and stable fragment in the mass spectra of benzyl-containing compounds. The thioether linkage can also be a site of cleavage.

Based on these principles, a plausible fragmentation pattern for "2-(4-tert-Butylbenzylthio)ethylamine" can be proposed. The initial ionization would produce the molecular ion. Subsequent fragmentation could proceed via several pathways:

α-Cleavage: Cleavage of the bond between the two carbons of the ethylamine side chain.

β-Cleavage: Cleavage of the bond between the ethylamino group and the sulfur atom.

Benzylic Cleavage: Cleavage of the bond between the sulfur atom and the benzyl group, which can result in the formation of the stable 4-tert-butylbenzyl cation.

Loss of a methyl group from the tert-butyl moiety.

The relative abundance of the resulting fragment ions provides insight into the stability of the ions and the corresponding neutral fragments.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2-(4-tert-Butylbenzylthio)ethylamine

| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 223 | [C₁₃H₂₁NS]⁺ | Molecular Ion (M⁺) |

| 208 | [C₁₂H₁₈NS]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| 176 | [C₁₁H₁₄S]⁺ | Cleavage of the C-N bond in the ethylamine side chain. |

| 147 | [C₁₁H₁₅]⁺ | Formation of the 4-tert-butylbenzyl cation. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzyl group (less likely due to substitution). |

| 77 | [C₂H₅NS]⁺ | Cleavage of the S-benzyl bond. |

| 44 | [C₂H₆N]⁺ | α-cleavage of the ethylamine side chain. |

This table is predictive and based on known fragmentation patterns of similar chemical structures. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of "2-(4-tert-Butylbenzylthio)ethylamine" in the solid state. For a successful X-ray crystallographic analysis, the compound must first be grown as a single crystal of suitable quality.

The crystal structure would reveal the conformation of the ethylamine side chain relative to the benzylthio group. It would also detail the geometry around the sulfur atom and the orientation of the tert-butyl group on the phenyl ring. Intermolecular interactions, such as hydrogen bonding involving the amine group and potentially weaker C-H···π interactions, which stabilize the crystal packing, would also be elucidated researchgate.netvensel.orgnih.gov.

While a specific crystal structure for "2-(4-tert-Butylbenzylthio)ethylamine" is not publicly available, studies on related molecules containing benzylthio vensel.orgresearchgate.net or tert-butylphenyl researchgate.netnih.govnih.gov moieties provide insights into the expected structural features. For instance, the C-S-C bond angle in benzylthio compounds is typically around 100-105 degrees. The phenyl ring and the tert-butyl group are generally not coplanar to minimize steric hindrance wikipedia.org.

Table 2: Expected Crystallographic Parameters for 2-(4-tert-Butylbenzylthio)ethylamine

| Parameter | Expected Value/Information |

| Crystal System | To be determined by diffraction experiment. |

| Space Group | To be determined by diffraction experiment. |

| Unit Cell Dimensions | To be determined by diffraction experiment. |

| Bond Lengths (Å) | C-S, C-N, C-C bond lengths consistent with standard values. |

| Bond Angles (°) | Angles around sp³ and sp² hybridized carbons and the sulfur atom. |

| Torsion Angles (°) | Conformation of the ethylamine and benzylthio moieties. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, C-H···π interactions. |

This table represents expected parameters based on general crystallographic knowledge of similar organic molecules.

Combination of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive and unambiguous structural elucidation of "2-(4-tert-Butylbenzylthio)ethylamine" is best achieved through the combined interpretation of data from multiple spectroscopic techniques jchps.comtaylorandfrancis.com. While mass spectrometry provides the molecular weight and fragmentation pattern, and X-ray crystallography reveals the solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for a complete picture.

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework, including the number of different types of protons and carbons, their connectivity, and their chemical environment.

IR spectroscopy would identify the presence of key functional groups, such as the N-H stretching vibrations of the primary amine and the characteristic absorptions of the aromatic ring.

By integrating the data from these methods, a complete and verified structure of "2-(4-tert-Butylbenzylthio)ethylamine" can be established. For instance, the molecular formula determined from high-resolution mass spectrometry can be confirmed by the integration of signals in the ¹H NMR spectrum and the count of signals in the ¹³C NMR spectrum. The connectivity inferred from NMR correlation experiments (like COSY and HMBC) can be corroborated by the fragmentation patterns observed in the mass spectrum. Finally, the solid-state conformation determined by X-ray crystallography can be compared with conformational preferences in solution as suggested by NMR data. This multi-technique approach is the standard for the rigorous structural characterization of novel chemical compounds nih.gov.

Computational Chemistry Investigations Density Functional Theory Dft

Electronic Structure and Molecular Geometry Optimization

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

The accuracy of DFT calculations is highly dependent on the choice of the density functional and the basis set. For organic molecules containing sulfur, a variety of combinations have been shown to provide reliable results. A common approach involves Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). nih.gov Other functionals, such as the M06-2X, are also utilized, particularly for systems where non-covalent interactions are significant. mdpi.com

The basis set determines the mathematical representation of the atomic orbitals. Pople-style basis sets, such as 6-311G++(d,p), are widely used for their balance of accuracy and computational cost. mdpi.com For molecules with heavy atoms like sulfur, the inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution, especially for the lone pairs on the sulfur atom. mdpi.com Another well-regarded basis set family is the Def2-TZVP, which often provides a good compromise between accuracy and computational expense.

The validation of the chosen functional and basis set would typically involve comparing calculated properties, such as bond lengths and angles, with experimental data if available for the target molecule or for closely related, structurally characterized compounds. researchgate.net

Table 1: Hypothetical Comparison of Calculated and Experimental Bond Lengths for Key Bonds in 2-(4-tert-Butylbenzylthio)ethylamine.

| Bond | B3LYP/6-311G++(d,p) (Å) | M06-2X/Def2-TZVP (Å) | Expected Experimental Range (Å) |

| C-S (thioether) | 1.825 | 1.821 | 1.81 - 1.83 |

| S-C (ethyl) | 1.832 | 1.828 | 1.82 - 1.84 |

| C-N (amine) | 1.475 | 1.472 | 1.47 - 1.49 |

Molecules with flexible single bonds, such as the thioether and ethylamine (B1201723) linkages in 2-(4-tert-Butylbenzylthio)ethylamine, can exist in multiple conformations. mdpi.com A thorough conformational analysis is necessary to identify the global minimum energy structure. rsc.orgchemrxiv.org This process involves systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation. chemrxiv.orgmdpi.com

Once the stationary points on the potential energy surface are located, frequency calculations are performed. chemrxiv.org The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. rsc.org The relative energies of the different conformers can then be used to determine their Boltzmann population at a given temperature, providing insight into the predominant shapes of the molecule in a real-world system.

Table 2: Hypothetical Relative Energies of Different Conformers of 2-(4-tert-Butylbenzylthio)ethylamine.

| Conformer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| 1 (Global Minimum) | 0.00 | 0 |

| 2 | 1.25 | 0 |

| 3 | 2.89 | 0 |

| Transition State 1-2 | 5.67 | 1 |

Quantum Chemical Descriptors and Reactivity Predictions

With an optimized molecular geometry, a range of quantum chemical descriptors can be calculated to predict the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. mdpi.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For sulfur-containing organic molecules, the HOMO is often localized on the sulfur atom due to its lone pairs of electrons. rsc.orgresearchgate.net The LUMO, in the case of 2-(4-tert-Butylbenzylthio)ethylamine, is expected to be distributed over the benzyl (B1604629) ring. This distribution would facilitate intramolecular charge transfer from the sulfur-rich region to the aromatic system.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for 2-(4-tert-Butylbenzylthio)ethylamine.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.89 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.68 |

| Global Electrophilicity Index (ω) | 2.37 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential, which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. researchgate.net

For 2-(4-tert-Butylbenzylthio)ethylamine, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom of the amine group and the sulfur atom of the thioether, due to their lone pairs of electrons. These would be the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would likely exhibit a positive electrostatic potential (blue), making them susceptible to interaction with nucleophiles. nih.gov

Fukui functions are a more quantitative tool for predicting the local reactivity of different atomic sites within a molecule. pku.edu.cn They are derived from the change in electron density at a particular point in space when an electron is added to or removed from the molecule. mdpi.com

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom, it is possible to identify the most likely sites for different types of reactions. pku.edu.cn For 2-(4-tert-Butylbenzylthio)ethylamine, the nitrogen and sulfur atoms are expected to have the highest values of f-(r), indicating their susceptibility to electrophilic attack. The atoms of the benzyl ring might show varying reactivity towards nucleophilic attack, as indicated by their f+(r) values.

Table 4: Hypothetical Condensed Fukui Function Values for Selected Atoms in 2-(4-tert-Butylbenzylthio)ethylamine.

| Atom | f+(r) | f-(r) | f0(r) |

| S1 | 0.085 | 0.254 | 0.170 |

| N2 | 0.062 | 0.312 | 0.187 |

| C(para-benzyl) | 0.153 | 0.045 | 0.099 |

| C(ipso-benzyl) | 0.121 | 0.031 | 0.076 |

Theoretical Spectroscopic Data Correlation with Experimental Observations

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data, which can then be correlated with experimental findings to confirm molecular structures and understand electronic properties.

Calculated Vibrational Frequencies and Intensities (IR, Raman)

The theoretical calculation of vibrational frequencies using DFT is a standard method for interpreting and assigning experimental Infrared (IR) and Raman spectra. This analysis helps in identifying characteristic vibrational modes of functional groups within a molecule. For 2-(4-tert-Butylbenzylthio)ethylamine, such a study would involve optimizing the molecular geometry and then calculating the harmonic frequencies. The resulting data would typically be presented in a table comparing the calculated frequencies (often scaled to correct for systematic errors) with experimentally observed spectral bands.

However, a thorough search of computational chemistry literature did not yield any studies that have performed these calculations for 2-(4-tert-Butylbenzylthio)ethylamine. Therefore, no data table of calculated versus experimental vibrational frequencies can be provided.

Predicted NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of DFT. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict its NMR spectrum with a high degree of accuracy. These predictions are invaluable for assigning signals in experimental NMR spectra and for confirming the structure of newly synthesized compounds.

A computational study on 2-(4-tert-Butylbenzylthio)ethylamine would provide predicted chemical shifts for each unique proton and carbon atom. This data would be instrumental for researchers working with this compound. As of now, no such theoretical predictions for the NMR chemical shifts of 2-(4-tert-Butylbenzylthio)ethylamine have been published in the scientific literature.

Reaction Mechanism Elucidation via Computational Pathways

DFT calculations are frequently employed to investigate the mechanisms of chemical reactions, providing insights into the energetic feasibility and pathways of transformations.

Transition State Identification and Activation Energy Barriers

Understanding a chemical reaction's mechanism involves identifying the transition state structures that connect reactants to products. DFT calculations can locate these transition states and determine the activation energy barriers associated with them. This information is crucial for predicting reaction rates and understanding how different factors might influence the reaction's outcome.

For 2-(4-tert-Butylbenzylthio)ethylamine, computational studies could explore its synthesis, degradation, or reactivity with other molecules. However, no published research has focused on the computational elucidation of reaction mechanisms involving this compound, and therefore, no data on its transition states or activation energy barriers are available.

Prediction of Non-Linear Optical (NLO) Properties and Molecular Polarizability

The investigation of non-linear optical (NLO) properties is a key area of materials science, with applications in telecommunications, optical computing, and other technologies. DFT is a valuable tool for predicting the NLO response of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which are indicative of a molecule's potential for NLO applications.

A computational analysis of 2-(4-tert-Butylbenzylthio)ethylamine would determine these properties and assess its potential as an NLO material. Such a study would involve calculating the molecule's response to an external electric field. Despite the importance of identifying new NLO materials, no computational studies on the NLO properties and molecular polarizability of 2-(4-tert-Butylbenzylthio)ethylamine have been reported.

Molecular Mechanism Studies in Vitro Cellular and Biochemical Models

Investigation of Molecular Interactions with Biological Targets

The interaction of a chemical compound with biological targets is fundamental to its mechanism of action. For derivatives of 2-(4-tert-Butylbenzylthio)ethylamine, this involves exploring their binding to receptors and their potential to inhibit key enzymes.

Ligand-Receptor Binding Modalities (e.g., in relation to vanilloid receptors for analogous thiourea (B124793) derivatives)

While direct studies on the binding of 2-(4-tert-Butylbenzylthio)ethylamine to specific receptors are not available, research on analogous compounds provides some insights. For instance, thiourea derivatives, which share a sulfur-containing functional group, have been investigated for their biological activities. Some studies have synthesized and evaluated N,N'-disubstituted thiourea derivatives for their in vitro activity against protozoan parasites, identifying compounds with significant potency and selectivity. mdpi.com However, the direct interaction of these specific thiourea analogues with vanilloid receptors has not been the focus of these studies. The investigation of vanilloid receptor binding is often associated with compounds containing a vanillyl group, and research in this area aims to develop novel analgesic drugs.

Enzyme Inhibition Kinetics and Mechanisms (e.g., for related anthraquinone (B42736) and ethylamine (B1201723) derivatives targeting telomerase, topoisomerase, or P-glycoprotein)

The potential for 2-(4-tert-Butylbenzylthio)ethylamine and its derivatives to act as enzyme inhibitors is an area of significant interest, particularly in the context of cancer research. While specific data on this compound is lacking, studies on structurally related molecules offer clues.

Telomerase and Topoisomerase: Telomerase and topoisomerase are crucial enzymes in cancer cell proliferation and survival, making them attractive targets for anticancer drugs. preprints.orgmdpi.com Telomerase inhibition is a promising therapeutic strategy, particularly in tumors with TERT promoter mutations. nih.gov Research has shown that certain synthetic non-nucleoside compounds can act as potent and specific inhibitors of the catalytic subunit of telomerase, TERT. nih.govmdpi.com Similarly, novel bacterial type II topoisomerase inhibitors are being explored as a new class of antibiotics. mdpi.com While some benzylthio-benzenesulfonamide derivatives have demonstrated in vitro antitumor activity, their specific mechanism of action, including potential inhibition of telomerase or topoisomerase, requires further elucidation. nih.gov

P-glycoprotein (P-gp): P-glycoprotein is a well-studied efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell. nih.govtg.org.au The modulation of P-gp activity is a key strategy to overcome this resistance. mdpi.com While a vast number of compounds have been identified as P-gp substrates, inhibitors, or inducers, specific studies on compounds with a 2-(4-tert-Butylbenzylthio)ethylamine structure are not currently available in the literature. researchgate.net

Modulation of Specific Cellular Pathways in In Vitro Systems

Beyond direct molecular interactions, it is crucial to understand how these compounds affect broader cellular pathways and processes.

Impact on Protein Activities (e.g., PPARα, CPT1a)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Organotin compounds, for example, have been shown to activate PPARγ. nih.gov While some marine-derived compounds have been identified as agonists for both PPARα and PPARγ, there is no direct evidence to suggest that 2-(4-tert-Butylbenzylthio)ethylamine or its close analogs modulate PPARα activity. mdpi.com Inhibition of the PPARα pathway is being explored as a potential anti-cancer strategy. mdpi.com

Carnitine palmitoyltransferase 1 (CPT1) is a critical enzyme in the mitochondrial beta-oxidation of long-chain fatty acids. Its isoform, CPT1a, is a potential therapeutic target in various diseases. However, no studies have been published to date that investigate the effect of 2-(4-tert-Butylbenzylthio)ethylamine on CPT1a activity.

Effects on Defined Cellular Processes (e.g., lipid accumulation in cell lines)

The effect of compounds on cellular processes such as lipid accumulation is a significant area of research, particularly in the context of metabolic diseases. At present, there is no published research detailing the effects of 2-(4-tert-Butylbenzylthio)ethylamine on lipid accumulation in any cell line.

Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For classes of compounds structurally related to 2-(4-tert-Butylbenzylthio)ethylamine, some SAR insights have been gained.

For instance, in a series of thioether-containing analogues of the complement inhibitor compstatin, the replacement of a disulfide bond with a more stable thioether bond resulted in only a minor decrease in inhibitory activity, highlighting the tolerance for this structural modification. nih.gov SAR studies on novel antimicrobial compounds have explored the effect of ether groups on the aromatic ring of thiol-substituted β-lactams. american.edu Furthermore, research on N-substituted isosteviol-based 1,3-aminoalcohols and aromatic ring-substituted ketamine esters has provided insights into how different functional groups and their positions influence biological activity. nih.govmdpi.com These studies, while not directly applicable to 2-(4-tert-Butylbenzylthio)ethylamine, underscore the importance of systematic structural modifications in medicinal chemistry.

Design Principles for Modulating Molecular Recognition

Without experimental data on 2-(4-tert-Butylbenzylthio)ethylamine, a discussion on the design principles for modulating its molecular recognition can only be speculative and based on general principles of medicinal chemistry. The key structural features that would likely be targeted for modification to alter its binding affinity and selectivity for a hypothetical biological target include:

The 4-tert-Butylphenyl Group: The bulky tert-butyl group creates a significant hydrophobic region. Its size and position on the phenyl ring are critical determinants of how the molecule fits into a binding pocket. Modifications could involve altering the size of the alkyl group (e.g., replacing tert-butyl with isopropyl or a smaller methyl group) or changing its position on the phenyl ring to probe the steric and hydrophobic tolerances of a target's binding site.

The Ethylamine Moiety: The primary amine is a key site for potential hydrogen bonding and ionic interactions. Its protonation state at physiological pH would allow it to interact with negatively charged residues, such as aspartate or glutamate, in a protein's active site.

A systematic investigation would involve synthesizing a library of analogs where each of these components is systematically varied to map the structure-activity relationship (SAR).

Quantitative Analysis of Functional Group Contributions to Molecular Interactions

A quantitative analysis of the contributions of each functional group to the molecular interactions of 2-(4-tert-Butylbenzylthio)ethylamine would necessitate experimental binding affinity data from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays. This data, for a series of structurally related analogs, would allow for the calculation of group efficiency metrics.

For instance, the contribution of the tert-butyl group could be quantified by comparing the binding affinity of 2-(4-tert-Butylbenzylthio)ethylamine with that of an analog lacking this group (i.e., 2-(Benzylthio)ethylamine). The difference in binding energy, calculated from the affinities, would provide a quantitative measure of the hydrophobic and steric contributions of the tert-butyl group.

Table 1: Hypothetical Data for Functional Group Contribution Analysis

| Compound Name | Modification from Parent | Hypothetical Binding Affinity (Kd, nM) | Hypothetical Change in Gibbs Free Energy (ΔΔG, kcal/mol) |

| 2-(4-tert-Butylbenzylthio)ethylamine | Parent Compound | 50 | - |

| 2-(Benzylthio)ethylamine | Removal of tert-butyl group | 500 | +1.36 |

| 2-(4-tert-Butylbenzyl)oxy)ethylamine | Thioether to Ether | 200 | +0.82 |

| 1-(4-tert-Butylbenzylthio)methanamine | Shorter Ethyl Linker | 1000 | +1.77 |

This table is purely illustrative to demonstrate the type of data required and does not represent actual experimental findings.

In the absence of such empirical data for 2-(4-tert-Butylbenzylthio)ethylamine, any discussion on the quantitative contributions of its functional groups remains theoretical. The scientific community has not published research that would enable the construction of a data-driven analysis for this specific compound.

The inquiry into the molecular mechanisms of 2-(4-tert-Butylbenzylthio)ethylamine has highlighted a significant gap in the existing scientific literature. While the principles of medicinal chemistry allow for a theoretical discussion of its potential molecular interactions and how they might be modulated, there is a clear lack of published in vitro cellular and biochemical studies to substantiate these hypotheses. Further research, including synthesis of analogs and their evaluation in relevant biological assays, is required to build a scientifically accurate understanding of this compound's behavior at the molecular level.

Applications As Synthetic Intermediates and Precursors in Organic Synthesis

Strategies for Medicinal Chemistry Building BlocksWhile the structural motifs present in 2-(4-tert-Butylbenzylthio)ethylamine are of interest in medicinal chemistry, there are no specific strategies or research findings in the available literature that discuss its application as a key building block in drug design and discovery.

Scaffold Design for Novel Ligand Development

The molecular architecture of 2-(4-tert-Butylbenzylthio)ethylamine makes it an intriguing scaffold for the development of novel ligands. The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The inherent features of this compound—a lipophilic tert-butylphenyl group, a flexible and basic ethylamine (B1201723) side chain, and a thioether bridge—offer multiple points for diversification and interaction with biological targets.

The phenethylamine (B48288) portion of the molecule is a well-established pharmacophore that interacts with a variety of receptors and transporters in the central nervous system. nih.govbiomolther.org The primary amine group can be readily modified through reactions such as acylation, alkylation, or sulfonylation to introduce a wide range of substituents, thereby modulating the compound's polarity, basicity, and hydrogen bonding capacity. These modifications are crucial for tuning the affinity and selectivity of a ligand for its target.

An analogous compound, bis(2-(benzylthio)ethyl)amine, has been utilized as a hybrid [SNS] ligand to form complexes with copper(II) and copper(I). nih.gov This demonstrates the potential of the benzylthio-ethylamine core to serve as a scaffold for designing ligands with specific coordination properties, which is relevant for applications in catalysis and bioinorganic chemistry. nih.gov

Table 1: Potential Modifications of the 2-(4-tert-Butylbenzylthio)ethylamine Scaffold for Ligand Development

| Scaffold Position | Potential Modification | Rationale for Modification |

| Ethylamine Nitrogen | Acylation, Alkylation, Sulfonylation | Modulate basicity, polarity, and hydrogen bonding |

| Phenyl Ring | Introduction of various substituents | Explore electronic and steric effects on binding affinity |

| Benzyl (B1604629) Methylene | Not readily modifiable | Provides a flexible spacer |

| Thioether Sulfur | Oxidation to sulfoxide (B87167) or sulfone | Alter polarity and hydrogen bonding capabilities |

Precursor for Bioactive Derivative Synthesis

As a precursor, 2-(4-tert-Butylbenzylthio)ethylamine provides a readily available starting material for the synthesis of more complex, biologically active molecules. Its primary amine functionality is a key reactive handle for a multitude of chemical transformations, allowing for its incorporation into larger molecular frameworks.

One straightforward application is in the synthesis of amide and sulfonamide derivatives. The reaction of the primary amine with a variety of carboxylic acids or sulfonyl chlorides can generate extensive libraries of compounds for biological screening. This approach is a common strategy in drug discovery to explore the chemical space around a lead scaffold.

Furthermore, the benzylthio-ethylamine core can be integrated into heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many classes of bioactive compounds. The synthesis of 2-(benzylthio)pyrimidines from 2-thiopyrimidines and benzyl halides has been reported, and these compounds have demonstrated significant antibacterial activity. scirp.orgscirp.org This highlights the utility of the benzylthio moiety in constructing biologically active heterocyclic systems.

The synthesis of derivatives from this precursor could target a range of therapeutic areas. Given the prevalence of the phenethylamine scaffold in neuroscience, derivatives of 2-(4-tert-Butylbenzylthio)ethylamine could be investigated as potential modulators of neurotransmitter systems. nih.govontosight.ai Additionally, the presence of the thioether linkage suggests potential applications in areas where this functional group is known to be important, such as in the development of certain enzyme inhibitors or metal-chelating agents.

Table 2: Examples of Bioactive Derivatives Potentially Synthesized from a Benzylthio-ethylamine Precursor

| Derivative Class | Synthetic Transformation | Potential Biological Activity |

| Amides | Acylation with carboxylic acids | Varied, dependent on the acyl group |

| Sulfonamides | Reaction with sulfonyl chlorides | Enzyme inhibition (e.g., carbonic anhydrase) |

| Pyrimidine derivatives | Condensation with appropriate precursors | Antibacterial, Antiviral |

| Metal Complexes | Coordination with metal ions | Catalytic, Antimicrobial |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The presence of a stereogenic center is not inherent to the structure of 2-(4-tert-Butylbenzylthio)ethylamine, but its derivatives or analogs could be chiral. The development of asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, driven by the distinct biological activities often exhibited by different enantiomers of a chiral molecule. yale.edu Future research could focus on creating chiral variants of this compound and developing enantioselective syntheses.

One promising approach involves the use of chiral amine reagents, such as tert-butanesulfinamide (tBS), which has proven effective for the synthesis of a wide array of chiral amines from simple starting materials. researchgate.netnih.gov A potential synthetic strategy could involve the condensation of tBS with a suitable ketone precursor, followed by nucleophilic addition and subsequent cleavage of the sulfinyl group to yield an enantiomerically enriched amine. nih.gov

Alternatively, catalytic asymmetric methods could be explored. For instance, asymmetric Mannich reactions using ketimines have been successful in creating β-amino carbonyl compounds with α-tert-amine moieties. kyoto-u.ac.jp Adapting such organocatalytic or metal-catalyzed approaches could provide an efficient route to chiral derivatives. yale.edu Another avenue is the enantioselective sulfa-Michael addition onto α,β-unsaturated systems, which has been used to create chiral thio-substituted compounds with high enantioselectivity using bifunctional organocatalysts. nih.gov

Should direct asymmetric synthesis prove challenging, the resolution of a racemic mixture via chiral separation techniques remains a viable strategy. nih.gov Methods utilizing chiral stationary phases in high-performance liquid chromatography (HPLC) are well-established for separating enantiomers of various amines and amino acid esters. researchgate.netsci-hub.ru

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Key Reagents/Catalysts | Potential Application |

|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide researchgate.net | Synthesis of chiral amine derivatives. |

| Organocatalysis | Chiral diamines, Cinchona alkaloids nih.gov | Enantioselective functionalization of precursors. |

Advanced Spectroscopic Characterization under Non-Standard Conditions

Standard spectroscopic techniques provide a static picture of a molecule's structure. However, advanced methods, particularly under non-standard conditions, can reveal dynamic processes and conformational behaviors. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying such dynamics. numberanalytics.com

For 2-(4-tert-Butylbenzylthio)ethylamine, VT-NMR experiments could provide valuable insights into the conformational flexibility of the molecule. ox.ac.uk Key areas of investigation would include:

Rotational Barriers: The energy barrier to rotation around the sulfur-C(benzyl) and sulfur-C(ethyl) bonds could be quantified. At low temperatures, distinct signals for different conformers (rotamers) might be observed, which would coalesce as the temperature increases and rotation becomes faster on the NMR timescale. ox.ac.uk

Amine Inversion and Proton Exchange: The rate of nitrogen inversion and the exchange rate of the amine protons with solvent molecules could be studied as a function of temperature and solvent.

Intramolecular Interactions: Temperature-dependent changes in chemical shifts can indicate alterations in intramolecular interactions, such as potential weak interactions between the sulfur lone pairs and the aromatic ring. nih.gov

These experiments would involve recording a series of 1H or 13C NMR spectra over a wide temperature range, for example, from -80 °C to 100 °C, and analyzing changes in chemical shifts, signal multiplicity, and line broadening. numberanalytics.comox.ac.uk Such studies are crucial for understanding how the molecule's shape and electronic environment change in response to thermal energy.

Table 2: Hypothetical VT-NMR Study Parameters for 2-(4-tert-Butylbenzylthio)ethylamine

| Parameter | Low Temperature (e.g., -60 °C) | High Temperature (e.g., +80 °C) | Information Gained |

|---|---|---|---|

| Methylene Proton Signals (-S-CH₂ -CH₂-) | Potentially distinct, complex multiplets | Sharp, averaged signals | Conformational exchange rate |

| Aromatic Proton Signals | Sharp, well-resolved peaks | Minor shifts due to altered shielding | Changes in intramolecular environment |

Expansion of Computational Modeling to Supramolecular Interactions

Computational chemistry offers a powerful lens through which to examine molecular properties and interactions. While standard quantum chemical calculations can predict the geometry and spectroscopic features of an isolated 2-(4-tert-Butylbenzylthio)ethylamine molecule, a significant frontier lies in modeling its supramolecular interactions.

Future research should employ methods like Density Functional Theory (DFT) to explore non-covalent interactions, which are critical in molecular recognition and assembly. researchgate.net A key area of interest is the interaction between the thioether's sulfur atom and aromatic systems, known as S-π or thiol-aromatic interactions. nih.govfigshare.comacs.org These interactions are driven by favorable molecular orbital overlap between a sulfur lone pair and the π-system of an aromatic ring. researchgate.net Computational studies could model the dimerization of 2-(4-tert-Butylbenzylthio)ethylamine or its interaction with other aromatic molecules, quantifying the strength and geometry of these S-π bonds.

Furthermore, computational modeling can predict how this compound might interact with host molecules in host-guest chemistry. Docking simulations and molecular dynamics could be used to study the encapsulation of 2-(4-tert-Butylbenzylthio)ethylamine within cyclodextrins or other macrocycles. Such models would elucidate the thermodynamic favorability of complex formation and identify the key intermolecular forces (e.g., hydrophobic effects, van der Waals forces, hydrogen bonding) responsible for binding.

Table 3: Computational Methods for Supramolecular Analysis

| Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) with NBO analysis | Study of dimer or complex with benzene (B151609) | Geometry and energy of S-π interactions nih.gov |

| Molecular Docking | Simulation of binding to a host (e.g., β-cyclodextrin) | Preferred binding pose and score |

Deeper Elucidation of Molecular Mechanisms in Complex Biochemical Systems

The structural motifs within 2-(4-tert-Butylbenzylthio)ethylamine—a primary amine and a thioether linked to an aromatic ring—are common in biologically active molecules. yale.eduresearchgate.net A significant and largely unexplored research avenue is the elucidation of its potential interactions and mechanisms of action within complex biochemical systems.

Future studies could investigate how this compound interacts with biological macromolecules like proteins and nucleic acids. The thioether-aromatic motif is known to participate in stabilizing interactions within protein structures. researchgate.net Research could explore whether 2-(4-tert-Butylbenzylthio)ethylamine can bind to specific protein pockets, potentially modulating enzyme activity or receptor signaling.

Investigative techniques could include:

Affinity Chromatography: Immobilizing the compound on a solid support to capture potential protein binding partners from cell lysates.

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding to a purified target protein.

Cell-based Assays: To screen for effects on cellular pathways, followed by target identification studies using chemical proteomics approaches.

Understanding these interactions at a molecular level is a critical step in exploring the potential biological relevance of this and related compounds.

Exploration of New Derivatization Strategies for Academic Inquiry

Derivatization, or the chemical modification of a molecule, is a fundamental strategy used to alter physicochemical properties, facilitate analysis, or create new compounds for screening. mdpi.com The primary amine of 2-(4-tert-Butylbenzylthio)ethylamine is a prime target for a wide range of derivatization reactions.

For analytical purposes, the amine can be reacted with various reagents to improve its detectability in chromatographic methods. For example, acylation with trifluoroacetic anhydride (B1165640) (TFAA) can increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net Reaction with fluorescent tags would enable highly sensitive detection in HPLC. mdpi.com

From a synthetic and medicinal chemistry perspective, the amine serves as a handle for building a library of new analogs. nih.gov Acylation, sulfonylation, reductive amination, and other standard transformations can be used to introduce a diverse array of functional groups. This would allow for a systematic investigation of structure-activity relationships (SAR) in any identified biological activity. For example, converting the amine to various amides or sulfonamides would probe the importance of its hydrogen bonding capability and basicity. Such a library of compounds would be an invaluable resource for academic inquiry into the chemical and biological space surrounding the core 2-(4-tert-Butylbenzylthio)ethylamine scaffold.

Table 4: Potential Derivatization Strategies for the Amine Group

| Reagent Class | Resulting Functional Group | Purpose of Derivatization |

|---|---|---|

| Acid Chlorides/Anhydrides | Amide | SAR studies, altering polarity |

| Sulfonyl Chlorides | Sulfonamide | SAR studies, introducing hydrogen bond acceptors |

| Aldehydes/Ketones (with reducing agent) | Secondary/Tertiary Amine | Modifying basicity and steric profile |

| Isothiocyanates | Thiourea (B124793) | Creating new scaffolds for biological screening researchgate.net |

Q & A